An In-depth Technical Guide to PI3K-IN-7 (PI3K/mTOR Inhibator-7)
An In-depth Technical Guide to PI3K-IN-7 (PI3K/mTOR Inhibator-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-7, also known and commercially available as PI3K/mTOR Inhibitor-7 and referred to in scientific literature as compound 19i, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and relevant experimental protocols for PI3K-IN-7, intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.
Chemical Structure and Properties
PI3K-IN-7 is a complex heterocyclic molecule featuring a substituted triazine core linked to a benzimidazole scaffold.
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IUPAC Name: 4-((4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1H-benzo[d]imidazol-2-yl)amino)benzamide
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CAS Number: 2456295-65-9
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Molecular Formula: C₂₉H₃₃N₉O₄
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Molecular Weight: 571.63 g/mol
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Chemical Structure: (A 2D chemical structure diagram would be presented here in a real document) SMILES: O=C(N)c1ccc(Nc2nc3cc(ccc3[nH]2)-c4nc(N5CCOCC5)nc(N5CCOCC5)n4)cc1
Synthesis
The synthesis of PI3K-IN-7 involves a multi-step process culminating in the formation of the substituted triazine-benzimidazole core. The general synthetic strategy is based on the methods described for analogous substituted triazine derivatives.
A general synthetic scheme for PI3K-IN-7 is outlined below. The process begins with the sequential substitution of cyanuric chloride with two equivalents of morpholine. The resulting disubstituted triazine is then coupled with a substituted benzimidazole intermediate, which is prepared separately. The final step involves the amidation of a carboxylic acid precursor to afford the benzamide moiety.
Disclaimer: The following is a generalized experimental protocol based on published methodologies for similar compounds. For a detailed, step-by-step procedure, it is highly recommended to consult the supplementary information of the primary research article by Wang L, et al. in the European Journal of Medicinal Chemistry.
General Experimental Protocol for Synthesis:
Step 1: Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine
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To a solution of cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran or acetone) cooled to 0°C, add a solution of morpholine (2.2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) dropwise.
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Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the salt byproduct.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain 2,4-dimorpholino-6-chloro-1,3,5-triazine.
Step 2: Synthesis of the Benzimidazole Intermediate
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Synthesize the appropriately substituted 1H-benzo[d]imidazol-2-amine precursor. This typically involves the reaction of a substituted o-phenylenediamine with cyanogen bromide.
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Couple this intermediate with a protected 4-aminobenzoic acid derivative.
Step 3: Coupling and Final Amidation
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Couple the 2,4-dimorpholino-6-chloro-1,3,5-triazine with the synthesized benzimidazole intermediate via a nucleophilic aromatic substitution reaction, often catalyzed by a palladium catalyst.
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Deprotect the carboxylic acid group.
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Perform an amidation reaction on the carboxylic acid to form the final benzamide moiety. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) and ammonia or an ammonia source.
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Purify the final compound, PI3K-IN-7, by column chromatography or recrystallization.
Quantitative Data
PI3K-IN-7 has been evaluated for its inhibitory activity against PI3K and mTOR kinases. The available data demonstrates its potency as a dual inhibitor.
| Target | IC₅₀ (µM) | Notes |
| PI3Kα | 0.3 | The IC₅₀ against HCT116 human colon cancer cells, which is indicative of cellular PI3Kα inhibition. |
| mTOR | - | While described as a dual inhibitor, a specific IC₅₀ for mTOR is not readily available. |
| Gedatolisib | 1.4 | A positive control used for comparison, highlighting the 4.7-fold higher potency of PI3K-IN-7.[1][2] |
Note: A more comprehensive inhibitory profile against all Class I PI3K isoforms (α, β, γ, δ) would provide a more complete understanding of the inhibitor's selectivity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of PI3K-IN-7.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method to measure the binding of an inhibitor to a kinase.
Materials:
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Recombinant PI3K and mTOR kinase enzymes
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Europium-labeled anti-tag antibody
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Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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PI3K-IN-7 (dissolved in DMSO)
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384-well assay plates
Procedure:
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Prepare serial dilutions of PI3K-IN-7 in DMSO. Further dilute these in the assay buffer.
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In a 384-well plate, add the diluted inhibitor solutions.
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Add a pre-mixed solution of the kinase enzyme and the europium-labeled antibody to each well.
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Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
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Incubate the plate at room temperature for 60 minutes, protected from light.
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium, ~620 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.
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Calculate the emission ratio (665 nm / 620 nm). The decrease in the FRET signal is proportional to the inhibition of tracer binding by PI3K-IN-7.
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Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
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Cancer cell line (e.g., HCT116)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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PI3K-IN-7 (dissolved in DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
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96-well cell culture plates
Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of PI3K-IN-7 in the complete cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
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After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
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During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
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Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the inhibitor concentration and determine the IC₅₀ value.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of PI3K-IN-7.
Experimental Workflow for Synthesis and Evaluation of PI3K-IN-7
Caption: Workflow for the synthesis and biological evaluation of PI3K-IN-7.
